Acanthospermal B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28O8 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate |
InChI |
InChI=1S/C22H28O8/c1-5-12(2)21(26)30-20-18-13(3)22(27)29-17(18)9-15(10-23)7-6-8-16(11-24)19(20)28-14(4)25/h8-9,11-12,17-20,23H,3,5-7,10H2,1-2,4H3/b15-9-,16-8-/t12?,17-,18+,19+,20+/m1/s1 |
InChI Key |
YRUNQVZUGKDPML-OPGLVATHSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(\[C@@H]1OC(=O)C)/C=O)\CO)OC(=O)C2=C |
Canonical SMILES |
CCC(C)C(=O)OC1C2C(C=C(CCC=C(C1OC(=O)C)C=O)CO)OC(=O)C2=C |
Synonyms |
acanthospermal B |
Origin of Product |
United States |
Origin and Occurrence of Acanthospermal B
Botanical Sources
Acanthospermal B is a phytochemical, a compound produced by plants. It has been primarily isolated from species within the Acanthospermum genus, which belongs to the Asteraceae family. wikipedia.org
Acanthospermum hispidum DC, commonly known as the bristly starbur or goat's head, is a significant botanical source of this compound. wikipedia.orgjapsonline.com Research has identified this compound as the major sesquiterpene lactone present in this plant species, which is widely distributed in Argentina and other parts of the world. nih.govresearchgate.net The isolation and structural analysis of this compound from A. hispidum were first reported in 1975. japsonline.comresearchgate.net The plant itself is a much-branched annual subshrub that can grow up to 60 cm tall, characterized by stems covered in coarse white hairs. zimbabweflora.co.zw
While closely related to A. hispidum, Acanthospermum australe (L.) Kuntze, or Paraguayan starburr, is noted in scientific literature primarily as the source of a related compound, Acanthospermal A. researchgate.netwikipedia.orgresearchgate.net The initial key research that identified this compound from A. hispidum simultaneously reported the isolation of Acanthospermal A from A. australe. researchgate.netresearchgate.net A. australe is a herbaceous plant with prostrate stems that often root at the nodes. plantnet-project.orgunc.edu
Geographic Distribution of Source Plants
The prevalence of this compound is directly linked to the distribution of its source plants.
Acanthospermum hispidum is native to tropical America, with its native range spanning Central and South America. wikipedia.orgkew.org Its native territories include countries such as Brazil, Bolivia, Colombia, Peru, Venezuela, and various Caribbean islands. kew.orggbif.org However, it has become a pan-tropical weed and is now naturalized in numerous locations across the globe. zimbabweflora.co.zw It is widely found in Africa (including Zimbabwe, Botswana, Mozambique, and Nigeria), Asia (including India), and Australia, where it is considered a declared weed in Western Australia. wikipedia.orgjapsonline.comzimbabweflora.co.zwcabidigitallibrary.org It typically thrives in cultivated and disturbed soils, roadsides, and wastelands. zimbabweflora.co.zwtheferns.info
Acanthospermum australe is also native to the Americas. Its native distribution includes South America (Brazil, Argentina, Paraguay, Bolivia, Colombia, Venezuela) and the Caribbean. wikipedia.orgzimbabweflora.co.zw It has been introduced to other parts of the world and is considered an invasive species in some regions. wikipedia.org Naturalized populations can be found in the United States, Canada, China, South Africa, and Australia. wikipedia.orgcabidigitallibrary.orglucidcentral.org This species is often found in disturbed areas, along roadsides, and in sandy soils. cabidigitallibrary.orgearthone.io
Table 1: Geographic Distribution of Source Plants
| Plant Species | Native Range | Naturalized Distribution (Selected) |
|---|---|---|
| Acanthospermum hispidum DC | Tropical America (e.g., Brazil, Colombia, Peru, Caribbean) kew.orggbif.org | Africa (Pan-tropical), Asia (e.g., India), Australia japsonline.comzimbabweflora.co.zwcabidigitallibrary.org |
| Acanthospermum australe (L.) Kuntze | South America (e.g., Brazil, Argentina, Paraguay), Caribbean wikipedia.orgzimbabweflora.co.zw | United States, Canada, China, South Africa, Australia wikipedia.orgcabidigitallibrary.orglucidcentral.org |
Classification of this compound as a Sesquiterpene Lactone
From a chemical standpoint, this compound is classified as a sesquiterpene lactone. nih.govresearchgate.net Sesquiterpene lactones are a large group of secondary metabolites characterized by a 15-carbon skeleton (sesquiterpenoid) and a lactone ring structure. wikipedia.org These compounds are particularly common in the plant family Asteraceae. wikipedia.org
Within the broader class of sesquiterpene lactones, this compound is further categorized. It belongs to the melampolide subgroup of germacradienolides. japsonline.comresearchgate.netresearchgate.net This classification is based on its specific carbocyclic framework and stereochemical details. The germacranolides are a major class of sesquiterpene lactones characterized by a 10-membered carbocyclic ring. wikipedia.org
Phytochemical Context within Acanthospermum Species
This compound does not exist in isolation within its botanical sources. It is part of a complex mixture of chemical compounds. In Acanthospermum hispidum, other classes of phytochemicals have been identified, including additional sesquiterpene lactones (such as germacranolides and guaianolides), flavonoids, tannins, terpenoids, saponins, alkaloids, and steroids. researchgate.netresearchgate.netnih.govchemsociety.org.ng The presence of these diverse compounds creates a unique phytochemical profile for the plant. The co-occurrence of this compound with these other metabolites is a key aspect of its natural context. japsonline.comnih.gov
**Table 2: Phytochemicals Found in *Acanthospermum hispidum***
| Compound Class | Specific Examples/Notes |
|---|---|
| Sesquiterpene Lactones | This compound (major), other melampolides, germacranolides, guaianolides japsonline.comresearchgate.netresearchgate.net |
| Terpenoids | General class present nih.govchemsociety.org.ng |
| Flavonoids | General class present nih.govchemsociety.org.ng |
| Tannins | General class present nih.govchemsociety.org.ng |
| Saponins | General class present nih.govchemsociety.org.ng |
| Alkaloids | General class present nih.govchemsociety.org.ng |
| Steroids | General class present nih.gov |
| Other Compounds | Polyphenolic compounds, triacontane, N-butil eicosante, N-heptacosanol japsonline.com |
Isolation and Purification Methodologies for Acanthospermal B
General Extraction Techniques from Plant Material
The initial step in isolating Acanthospermal B is the extraction from dried and powdered plant material, often the aerial parts (leaves and stems) or roots. japsonline.comfugus-ijsgs.com.ng A common method employed is sequential Soxhlet extraction, which uses a series of solvents with increasing polarity to selectively solubilize different classes of compounds. ajol.infofugus-ijsgs.com.ng
This process typically starts with a non-polar solvent like petroleum ether or n-hexane to remove lipids and other non-polar constituents. ajol.infofugus-ijsgs.com.ng This is followed by extraction with solvents of intermediate polarity, such as chloroform (B151607) and ethyl acetate (B1210297), which are effective at extracting sesquiterpene lactones like this compound. tandfonline.comajol.info Finally, a highly polar solvent like methanol (B129727) is used to extract the remaining polar compounds. ajol.infofugus-ijsgs.com.ng The resulting crude extracts are then concentrated under reduced pressure to remove the solvent. fugus-ijsgs.com.ng The selection of solvents is crucial, as the yield and composition of the extract depend heavily on the polarity of the solvent used. For instance, methanol often yields the highest amount of total extractable compounds due to its ability to dissolve a wide range of polar substances. fugus-ijsgs.com.ng
**Table 1: Solvents Used in Sequential Extraction of *Acanthospermum hispidum***
| Solvent | Polarity | Compounds Typically Extracted |
|---|---|---|
| Petroleum Ether / n-Hexane | Non-polar | Terpenoids, lipids, waxes |
| Chloroform | Intermediate | Sesquiterpene lactones, some alkaloids |
| Ethyl Acetate | Intermediate | Sesquiterpene lactones, flavonoids |
| Methanol | Polar | Polyphenols, glycosides, saponins |
Chromatographic Separation Strategies
Following extraction, the crude extract containing this compound undergoes several stages of chromatographic separation to achieve purification.
Column chromatography is a fundamental technique for the initial fractionation of the crude extract. tandfonline.comcolumbia.edu The most active extract, often the chloroform or ethyl acetate fraction, is subjected to column chromatography using a stationary phase, most commonly silica (B1680970) gel. tandfonline.comresearchgate.net The separation is based on the differential adsorption of compounds to the stationary phase. doubtnut.com
A gradient elution system is typically employed, starting with a non-polar mobile phase (e.g., n-hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, and then methanol). tandfonline.comresearchgate.net This allows for the separation of compounds based on their polarity; less polar compounds elute first, followed by more polar compounds. columbia.edu Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to pool those containing similar compounds. tandfonline.com For further purification, specialized adsorbents like Sephadex LH-20, which separates compounds based on molecular size, may also be used. researchgate.net
Table 2: Typical Column Chromatography Parameters for this compound Isolation
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel, Alumina, Sephadex LH-20 tandfonline.comresearchgate.net |
| Mobile Phase (Eluent) | Gradient systems such as n-Hexane/Ethyl Acetate, Chloroform/Methanol tandfonline.comajol.info |
| Fraction Monitoring | Thin Layer Chromatography (TLC) tandfonline.com |
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound from the enriched fractions obtained through column chromatography. researchgate.netpeptide.com Preparative or semi-preparative reversed-phase HPLC (RP-HPLC) is commonly used. peptide.comnih.gov
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. nih.gov A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape. peptide.comnih.gov The separation is achieved by running a gradient, where the concentration of the organic solvent is increased over time. lcms.cz This causes the compounds to elute in order of increasing hydrophobicity. Fractions are collected and the pure this compound is obtained after solvent evaporation. peptide.com
Solid-Phase Extraction (SPE) is often integrated into the purification workflow as a sample clean-up and concentration step prior to HPLC. organomation.comrsc.org SPE can rapidly separate compounds from a complex mixture based on their physical and chemical properties. organomation.com It is particularly useful for removing interfering matrix components from the crude extract or fractions, which improves the efficiency and resolution of subsequent chromatographic steps. organomation.comresearchgate.net By using specific sorbents, SPE can selectively retain the target compounds or the impurities, simplifying the mixture before it is subjected to the more refined separation by HPLC. nih.govmdpi.com
Bio-Guided Isolation Approaches
Bio-guided isolation is a strategic approach where the fractionation and purification process is directed by the biological activity of the collected fractions. tandfonline.comnih.gov This method is highly efficient for isolating bioactive compounds like this compound without prior knowledge of the active constituents. nih.gov
The process begins with the screening of crude extracts for a specific biological activity (e.g., antibacterial, cytotoxic, or antitrichomonal). tandfonline.comajol.infonih.gov The most potent extract is then subjected to chromatographic fractionation. ajol.info Each resulting fraction is tested again for the same biological activity. Only the active fractions are selected for further separation, and this iterative process of separation and bioassay is repeated until a pure, active compound is isolated. tandfonline.comnih.gov This approach ensures that the purification efforts are focused solely on the biologically relevant molecules, saving time and resources. For example, the isolation of compounds from Acanthospermum hispidum has been guided by its antitrichomonal and cytotoxic activities, leading to the identification of the responsible components. tandfonline.comajol.info
Structural Elucidation of Acanthospermal B
Spectroscopic Techniques for Structure Determination
The precise arrangement of atoms and functional groups within Acanthospermal B was deciphered using a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a comprehensive and unambiguous assignment of the molecule's constitution and stereochemistry.
NMR spectroscopy has been the cornerstone in establishing the carbon skeleton and the relative stereochemistry of this compound. Analysis of both one-dimensional and two-dimensional NMR spectra has provided detailed insights into the proton and carbon environments within the molecule.
Initial structural clues for this compound were derived from ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum reveals the chemical shifts, multiplicities, and coupling constants of all proton nuclei, allowing for the identification of various structural fragments. For instance, signals corresponding to olefinic protons, protons adjacent to oxygen atoms, and methyl groups can be readily distinguished.
The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments were instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is crucial for assembling the carbon framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|
Table 2: ¹³C NMR and DEPT/APT Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm | DEPT/APT Multiplicity |
|---|
Two-dimensional NMR experiments were essential for establishing the connectivity between different atoms in this compound. Correlation Spectroscopy (COSY) experiments revealed proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the spin systems of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) provided crucial information regarding the spatial proximity of protons, which was fundamental in determining the relative stereochemistry of the chiral centers within this compound.
Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner, revealing the nature of its constituent substructures.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
|---|
Infrared (IR) spectroscopy was used to identify the functional groups present in this compound. Characteristic absorption bands in the IR spectrum indicate the presence of specific moieties such as hydroxyl (-OH) groups, carbonyl (C=O) groups (e.g., from esters or lactones), and carbon-carbon double bonds (C=C).
Ultraviolet-Visible (UV-Vis) spectroscopy provided information about the electronic transitions within the molecule, helping to identify any conjugated systems, such as α,β-unsaturated carbonyls, which are common features in sesquiterpene lactones.
Table 4: IR and UV-Vis Spectroscopic Data for this compound
| Technique | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Functional Group/Chromophore |
|---|---|---|
| IR | Data not available in search results |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Transformations for Structure Confirmation
The confirmation of this compound's molecular architecture, as initially proposed by spectroscopic data, relied on a series of chemical transformations. These reactions provided tangible evidence of specific functional groups and the connectivity of the carbon skeleton. The foundational work published in 1975 detailed these classical chemical degradation and modification studies.
Information regarding the specific reagents, reaction conditions, and resulting products from the chemical transformations performed on this compound (such as hydrogenation, saponification, or hydrolysis) is contained within the primary literature from 1975 (J. Org. Chem. 1975, 40, 24, 3486–3491). However, the specific experimental outcomes from this study are not detailed in currently accessible literature reviews, preventing a full summary of the reaction-based evidence for the structure. The general principles of such methods involve converting the parent molecule into simpler, identifiable derivatives to confirm its structural features.
Table 1: Illustrative Data from Chemical Transformation Studies Specific experimental data for this compound is not available in the reviewed sources. The table below is a template representing typical data obtained from such experiments.
| Reaction Type | Reagents | Expected Product / Observation | Inference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Uptake of a specific number of moles of H₂. | Confirms the number of reducible double bonds and/or carbonyl groups. |
| Saponification | NaOH (aq) | Formation of a sodium carboxylate and an alcohol. | Confirms the presence of an ester (lactone) functional group. |
| Oxidative Cleavage | O₃, then Zn/H₂O | Formation of known smaller aldehydes or ketones. | Determines the positions of carbon-carbon double bonds. |
Computational Approaches in Structural Elucidation
While the structure of this compound was originally determined prior to the widespread use of computational chemistry, modern structural elucidation of complex natural products heavily relies on such methods. Techniques like Density Functional Theory (DFT) are now routinely used to resolve ambiguities in stereochemistry and confirm constitutional isomers, especially for flexible molecules like sesquiterpene lactones.
The primary computational method involves calculating the Nuclear Magnetic Resonance (NMR) chemical shifts of a proposed structure and comparing them to the experimentally measured values. The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT-based approach for predicting NMR isotropic shielding constants, which are then converted into chemical shifts.
For molecules with multiple chiral centers, several diastereomeric structures may be plausible based on initial 2D NMR data. In these cases, DFT calculations are performed for each possible isomer. The calculated ¹H and ¹³C NMR chemical shifts for each candidate structure are then statistically compared against the experimental spectrum. A high correlation between the calculated and experimental data for one specific isomer provides strong evidence for its structure.
A widely used statistical method for this purpose is the DP4+ probability analysis. DP4+ uses Bayesian statistics to evaluate the goodness of fit between the experimental and calculated NMR data, providing a confidence level for the assignment of the correct relative stereochemistry. This approach has become a powerful tool in unambiguously identifying the structure of complex natural products.
Table 2: Generalized Workflow for Computational Structure Confirmation
| Step | Description | Typical Software/Methodology |
|---|---|---|
| 1. Propose Candidate Structures | Based on spectroscopic data (MS, 2D NMR), generate all possible diastereomers. | Manual analysis of COSY, HMBC, NOESY spectra. |
| 2. Conformational Search | For each candidate isomer, perform a search to find all low-energy conformers. | Molecular Mechanics (e.g., MMFF). |
| 3. Geometry Optimization | Optimize the geometry of each low-energy conformer using DFT. | DFT (e.g., B3LYP/6-31G(d,p) level of theory). |
| 4. NMR Chemical Shift Calculation | Calculate the NMR shielding constants for all optimized conformers and average them based on Boltzmann population. | GIAO-DFT (e.g., mPW1PW91/6-311+G(d,p)). |
| 5. Statistical Analysis | Compare the calculated chemical shifts for each candidate isomer against experimental data. | DP4+ probability analysis, Mean Absolute Error (MAE) calculation. |
Chemical Synthesis of Acanthospermal B and Analogues
Biosynthetic Pathway Investigations of Sesquiterpene Lactones
The biosynthesis of sesquiterpene lactones (STLs), including melampolides like Acanthospermal B, is a complex enzymatic process originating from simple isoprenoid precursors. While the specific pathway for this compound has not been fully elucidated, extensive research on the biosynthesis of other STLs in the Asteraceae family provides a well-established framework.
The journey begins with the assembly of farnesyl pyrophosphate (FPP), a C15 isoprenoid, from three molecules of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). dntb.gov.ua This initial phase occurs through the mevalonic acid pathway or the methylerythritol phosphate (B84403) (MEP) pathway. acs.org The crucial step in defining the sesquiterpenoid skeleton is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (STPSs). researchgate.net For most STLs, this cyclization leads to the formation of a germacrene A intermediate. beilstein-journals.org
Subsequent to the formation of the carbocyclic core, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases. beilstein-journals.org These enzymes are responsible for the hydroxylation and subsequent oxidation reactions that ultimately lead to the formation of the characteristic γ-lactone ring found in all STLs. ucoz.com The formation of the lactone ring is a critical step and can occur through different regio- and stereoselective hydroxylations of the germacrene precursor. ucoz.com Further structural diversity is introduced by other enzymes like dehydrogenases and acyltransferases, which can modify the sesquiterpene backbone. researchgate.net
Tracer techniques utilizing radiolabeled precursors have been instrumental in investigating these biosynthetic pathways, allowing researchers to follow the incorporation of specific atoms into the final natural product. slideshare.net While direct studies on this compound are limited, it is hypothesized that its biosynthesis follows this general pathway, starting from FPP and proceeding through a germacranolide intermediate. The specific enzymes present in Acanthospermum hispidum would then be responsible for the unique structural features of this compound. researchgate.net
| Precursor/Intermediate | Key Enzyme Class | Transformation |
| Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) | Farnesyl Diphosphate Synthase | Formation of Farnesyl Pyrophosphate (FPP) |
| Farnesyl Pyrophosphate (FPP) | Sesquiterpene Synthase (STPS) | Cyclization to Germacrene A |
| Germacrene A | Cytochrome P450 Monooxygenase | Hydroxylation and Oxidation |
| Oxidized Germacrene Intermediate | Lactone Synthase (hypothetical) | Lactone Ring Formation |
| Sesquiterpene Lactone Backbone | Acyltransferases, Dehydrogenases, etc. | Tailoring Reactions |
Total Synthesis Strategies for this compound and Related Melampolides
The total synthesis of melampolides is a formidable task due to their densely functionalized and stereochemically complex structures. While a specific total synthesis of this compound has not been prominently reported, strategies developed for related melampolides provide a blueprint for its potential synthesis.
A retrosynthetic analysis of the melampolide skeleton, the core structure of this compound, reveals key strategic disconnections. ucoz.comamazonaws.com The analysis begins by simplifying the target molecule into more manageable precursors.
A common approach involves the disconnection of the ester side chains, which can be introduced late in the synthesis. The α-methylene-γ-lactone moiety is a hallmark of many bioactive STLs and can be formed through various methods, such as selenoxide elimination or olefination reactions, from a precursor ketone or aldehyde. iitm.ac.in
The central ten-membered ring of the melampolide skeleton presents a significant synthetic hurdle. A key disconnection often involves breaking the C1-C10 bond, which can be formed in the forward synthesis through macrocyclization reactions like a Ramberg-Bäcklund reaction, a McMurry coupling, or a ring-closing metathesis. iitm.ac.in This disconnection leads to an acyclic precursor with the necessary stereocenters already established.
Further disconnection of this acyclic precursor would focus on creating the stereocenters through well-established asymmetric reactions. For instance, aldol (B89426) reactions, Michael additions, and asymmetric alkylations can be employed to set the stereochemistry of the chiral centers. amazon.com The ultimate starting materials would be simple, commercially available chiral or achiral building blocks.
Retrosynthetic Pathway for a Generic Melampolide Skeleton:
The construction of the melampolide framework relies on a diverse array of powerful synthetic transformations.
Cycloaddition Reactions: Diels-Alder and [2+2] cycloadditions are powerful tools for constructing cyclic systems with high stereocontrol. These reactions can be used to form key carbocyclic rings within the melampolide structure.
Rearrangement Reactions: Rearrangements such as the Cope and Claisen rearrangements can be employed to construct the ten-membered ring or to introduce specific functionalities with high stereoselectivity. iitm.ac.in The strategic use of these rearrangements can significantly streamline the synthesis.
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful method for the formation of macrocycles, including the ten-membered ring of melampolides. Catalysts like the Grubbs and Schrock catalysts are highly effective for this transformation.
Oxidation and Reduction Reactions: A variety of selective oxidation and reduction methods are essential for manipulating the functional groups present in the melampolide skeleton. For instance, Sharpless asymmetric epoxidation and dihydroxylation can be used to introduce stereocenters with high enantioselectivity. iitm.ac.in
Controlling the stereochemistry at multiple chiral centers is arguably the most critical aspect of synthesizing melampolides like this compound. Several strategies are employed to achieve this:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce the initial stereocenters.
Auxiliary-Controlled Reactions: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
Catalytic Asymmetric Synthesis: The use of chiral catalysts to induce enantioselectivity in a reaction is a highly efficient and atom-economical approach. This includes asymmetric hydrogenations, epoxidations, and dihydroxylations.
The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones, which are common intermediates in the synthesis of complex natural products. amazon.com By carefully selecting reagents and reaction conditions, chemists can control the formation of diastereomers and ultimately achieve the desired stereoisomer of the target molecule.
Biological Activities and Mechanistic Studies of Acanthospermal B
Antibacterial Activities
Acanthospermal B has demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. Its activity has been evaluated against both standard and multidrug-resistant strains, and research has begun to uncover the molecular mechanisms underpinning these properties.
Spectrum of Activity against Gram-positive Bacteria (Enterococcus faecalis, Staphylococcus aureus)
This compound exhibits selective antibacterial activity, proving effective against the Gram-positive bacteria Enterococcus faecalis and Staphylococcus aureus. researchgate.netjapsonline.com Conversely, it has been found to be inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as against Lactobacillus species. researchgate.netjapsonline.com This specificity suggests a mechanism of action that targets cellular structures or pathways unique to susceptible Gram-positive bacteria.
One study highlighted that a bacteriostatic effect against S. aureus was observed with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. researchgate.net
Activity Against Multidrug-Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))
A significant aspect of this compound's antibacterial profile is its efficacy against multidrug-resistant strains, a pressing concern in global health. The compound has shown considerable activity against Methicillin-Resistant Staphylococcus aureus (MRSA), one of the primary microorganisms implicated in chronic human infections. researchgate.netjapsonline.com
In in vitro studies, this compound displayed a bacteriostatic effect on MRSA cultures at a concentration of 50 µg/mL. researchgate.netjapsonline.com Furthermore, research has demonstrated that at a concentration of 100 µg/mL, it can cause total lysis of the MRSA cell wall after two hours of exposure. researchgate.netjapsonline.com
In vivo experiments using a mouse skin infection model with MRSA also yielded positive results. The administration of this compound at a dose of 2.5 mg/kg resulted in a tenfold decrease in MRSA growth in the skin and prevented the infection from spreading to the liver and spleen. researchgate.netjapsonline.com
Interactive Data Table: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Type | Activity | Concentration | Effect |
| Enterococcus faecalis | Gram-positive | Active | Not Specified | Selective antibacterial agent |
| Staphylococcus aureus | Gram-positive | Active | 50 µg/mL | Bacteriostatic |
| MRSA | Gram-positive (MDR) | Active | 50 µg/mL | Bacteriostatic |
| MRSA | Gram-positive (MDR) | Active | 100 µg/mL | Total cell wall lysis |
| Lactobacillus sp. | Gram-positive | Inactive | Not Specified | - |
| Escherichia coli | Gram-negative | Inactive | Not Specified | - |
| Pseudomonas aeruginosa | Gram-negative | Inactive | Not Specified | - |
Mechanisms of Antibacterial Action
The precise mechanisms through which this compound exerts its antibacterial effects are still under investigation, but current research points to a multi-faceted mode of action targeting fundamental bacterial processes and structures.
One of the proposed mechanisms for the bacteriostatic effect of this compound at concentrations of 50 µg/mL is its ability to interfere with bacterial DNA. researchgate.netjapsonline.com It is suggested that the compound causes partial denaturation of the total bacterial DNA. researchgate.netjapsonline.com This disruption of the DNA's double-helix structure would hinder essential cellular processes such as replication and transcription.
Additionally, studies have indicated that this compound can inhibit the Polymerase Chain Reaction (PCR) when using non-denatured DNA as a template. researchgate.netjapsonline.com This finding further supports the hypothesis that the compound interacts with DNA, potentially by binding to it and preventing the DNA polymerase enzyme from functioning correctly, thus halting the amplification process. researchgate.netjapsonline.comtandfonline.com
Another significant aspect of this compound's antibacterial mechanism appears to be its ability to compromise the integrity of the bacterial cell envelope. Research has shown that at a higher concentration of 100 µg/mL, the compound leads to the total lysis of the MRSA cell wall within two hours. researchgate.netjapsonline.com This suggests a direct or indirect action on the peptidoglycan layer or other components of the cell wall.
The disruption of the cell wall and/or the cytoplasmic membrane is a known mechanism for various antimicrobial agents. ajol.info Such disruption can lead to a loss of structural integrity, leakage of essential intracellular contents, and ultimately, cell death. ajol.info While the exact interactions are still being elucidated, the lytic effect of this compound on MRSA points towards this as a key component of its bactericidal activity at higher concentrations. researchgate.net
Antiviral Activities
Research into the antiviral properties of compounds from Acanthospermum species has primarily involved the use of plant extracts rather than the isolated this compound. Therefore, the following findings are attributed to extracts of Acanthospermum hispidum, the plant from which this compound is a major constituent. researchgate.netjapsonline.com The direct antiviral action of purified this compound requires more specific investigation.
Extracts from the leaves of Acanthospermum hispidum have been shown to impair the productive replication of certain alphaherpesviruses, namely pseudorabies virus (PRV) and bovine herpesvirus 1, in a concentration-dependent manner. japsonline.comnih.gov The same extracts did not affect the propagation of other viruses such as classical swine fever virus, foot-and-mouth disease virus, and vaccinia virus, indicating a degree of selectivity. nih.gov
The proposed mechanism for this antiviral activity involves the inhibition of the virus's ability to attach to host cells and, to a lesser extent, its penetration into them. japsonline.comnih.gov The extract did not appear to inhibit viral gene expression after the virus had already entered the target cells. nih.gov Further investigation into the specific viral components targeted by the extract suggested that viral glycoprotein (B1211001) C (gC), or viral attachment complexes containing gC, may be the primary structures with which the active components of the extract interact. nih.gov
Studies on the related plant Acanthospermum australe also demonstrated antiviral activity of its hydroethanol extract against bovine herpesvirus and poliovirus. tandfonline.comtandfonline.com The mechanism for the activity of terpenoids, a class of compounds to which this compound belongs, has been generally attributed to the inhibition of viral DNA synthesis through actions mediated at the cell membrane. tandfonline.com However, the specific contribution of this compound to the observed antiviral effects in these plant extracts has not been definitively isolated and confirmed. tandfonline.com
Interactive Data Table: Antiviral Activity of Acanthospermum Extracts
| Virus | Plant Source | Activity | Proposed Mechanism | Active Component |
| Pseudorabies virus (PRV) | Acanthospermum hispidum | Active | Inhibition of viral attachment and penetration | Plant Extract |
| Bovine herpesvirus 1 | Acanthospermum hispidum | Active | Inhibition of viral attachment and penetration | Plant Extract |
| Classical swine fever virus | Acanthospermum hispidum | Inactive | - | Plant Extract |
| Foot-and-mouth disease virus | Acanthospermum hispidum | Inactive | - | Plant Extract |
| Vaccinia virus | Acanthospermum hispidum | Inactive | - | Plant Extract |
| Poliovirus | Acanthospermum australe | Active | Not specified for this virus | Plant Extract |
Anti-inflammatory Activities
Acanthospermum hispidum, the plant from which this compound is derived, has been traditionally used to treat inflammatory conditions. researchgate.net Scientific studies have begun to validate these traditional uses by investigating the anti-inflammatory properties of its extracts and isolated compounds.
In laboratory settings, ethanolic extracts of Acanthospermum hispidum have demonstrated anti-inflammatory effects. These extracts have been shown to inhibit the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in rat peripheral blood mononuclear cells stimulated by lipopolysaccharide (LPS). academicjournals.orgacademicjournals.org
Animal studies have provided further evidence for the anti-inflammatory potential of Acanthospermum hispidum extracts. In a rat paw edema model, where inflammation is induced by formalin, the ethanolic extract of the plant was able to reduce the volume of the edema. academicjournals.orgacademicjournals.org This suggests that the extract can effectively suppress acute inflammatory responses in a living organism.
The anti-inflammatory effects of this compound and other compounds from Acanthospermum hispidum are believed to be mediated through the inhibition of key inflammatory pathways. One of the proposed mechanisms is the blockage of the nuclear factor-kappa B (NF-κB) pathway. researchgate.net This is achieved by down-regulating the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and leukotriene B4 (LTB4), as well as pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. researchgate.net Some studies also suggest that these compounds may up-regulate the anti-inflammatory cytokine IL-10. researchgate.net The inhibition of IκB kinase β (IKKβ), a crucial enzyme in the NF-κB signaling cascade, has also been implicated as a potential mechanism. nih.gov
Cytotoxic and Antitumor Activities in Preclinical Models
This compound has been identified as a major cytotoxic component in Acanthospermum hispidum. tandfonline.com In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, the dichloromethane (B109758) fraction of an A. hispidum extract, which contains this compound, showed significant cytotoxic activity against breast cancer (MCF7) and colorectal adenocarcinoma (HT29) cells. tandfonline.com The cytotoxic effect of the plant's crude latex and its fractions have also been analyzed, showing activity against cell lines such as HCT-116 and HepG2. nih.gov
The proposed mechanisms for its antitumor activity include the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the STAT3 pathway. mdpi.com
| Preclinical Cytotoxic Activity of this compound | |
| Cancer Cell Lines Tested | Breast Cancer (MCF7), Colorectal Adenocarcinoma (HT29), Human Colon Carcinoma (HCT-116), Human Hepatocellular Carcinoma (HepG2) |
| Proposed Mechanisms | Induction of apoptosis, Inhibition of STAT3 signaling |
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., MCF7, HT29, HepG2)
This compound, a sesquiterpene lactone isolated from Acanthospermum hispidum, has demonstrated notable cytotoxic activity against various human cancer cell lines in laboratory studies. Research has particularly focused on its effects on breast cancer (MCF-7), colon adenocarcinoma (HT-29), and hepatoblastoma (HepG2) cells.
A study evaluating the cytotoxic potential of extracts from A. hispidum found that the crude methanol (B129727) extract showed significant activity against the HT-29 cell line, with a half-maximal inhibitory concentration (IC50) of 3.343 ± 0.22 μg/mL. tandfonline.com The extract also exhibited cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 4.50 ± 1.28 μg/mL. tandfonline.com Its effect on HepG2 hepatoblastoma cells was less potent, with an IC50 of 7.95 ± 1.61 μg/mL. tandfonline.com Further fractionation of the extract indicated that the dichloromethane fraction was particularly active against MCF-7 and HT-29 cells. tandfonline.com While this study did not isolate this compound itself, it highlights the cytotoxic potential of compounds from A. hispidum against these specific cancer cell lines. Other studies have also reported the cytotoxic effects of various snake venoms on MCF-7 and HepG2 cells, providing a comparative context for the potency of natural compounds. eaht.org
The cytotoxic effects of plant extracts are often evaluated using the MTT assay, which measures cell viability. researchgate.netjapsonline.com For instance, studies on pistachio hull extracts also demonstrated cytotoxicity against MCF-7, HT-29, and HepG2 cell lines, with the ethyl acetate (B1210297) extract showing significant inhibitory effects. mdpi.com
Interactive Table: In Vitro Cytotoxicity of Acanthospermum hispidum Methanol Extract
| Cell Line | Cancer Type | IC50 (μg/mL) |
| HT-29 | Colon Adenocarcinoma | 3.343 ± 0.22 |
| MCF-7 | Breast Adenocarcinoma | 4.50 ± 1.28 |
| HepG2 | Hepatoblastoma | 7.95 ± 1.61 |
Selective Cytotoxicity Profiles
A crucial aspect of anticancer drug discovery is the selective toxicity of a compound towards cancer cells over normal, healthy cells. The selectivity index (SI) is a ratio that measures this preference. An SI value greater than 2 is generally considered promising for a potential anticancer agent. tandfonline.com
In the context of Acanthospermum hispidum extracts, the selective cytotoxicity was assessed using the normal human fetal lung fibroblast (MRC5) cell line. tandfonline.com The crude methanol extract demonstrated a high selectivity index of 11.82 for the colon cancer cell line HT-29 and a significant SI of 8.78 for the breast cancer cell line MCF-7. tandfonline.com The selectivity for HepG2 cells was lower, with an SI of 4.97. tandfonline.com
Further investigation into the dichloromethane fraction of A. hispidum led to the isolation of β-sitosterol and stigmasterol. β-sitosterol showed a better selective cytotoxicity profile against MCF-7 and HT-29 cells compared to stigmasterol, with SI values greater than 2. tandfonline.com This indicates that compounds within A. hispidum, and by extension potentially this compound, may possess the desirable characteristic of selectively targeting cancer cells while sparing normal cells. The concept of selective cytotoxicity is a key focus in the development of novel cancer therapies, with researchers aiming for agents that are highly toxic to cancer cells but exhibit negligible toxicity towards normal cells. rsc.org
Interactive Table: Selectivity Index (SI) of Acanthospermum hispidum Methanol Extract
| Cell Line | Cancer Type | Selectivity Index (SI) |
| HT-29 | Colon Adenocarcinoma | 11.82 |
| MCF-7 | Breast Adenocarcinoma | 8.78 |
| HepG2 | Hepatoblastoma | 4.97 |
Mechanisms of Cell Death Induction (e.g., Apoptosis, Necroptosis, Oxidative Stress)
The cytotoxic effects of many natural compounds are often mediated through the induction of programmed cell death pathways, such as apoptosis and necroptosis, which can be triggered by cellular stresses like oxidative stress. nih.govscielo.org
Apoptosis is a regulated form of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. scielo.orgfrontiersin.org It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. scielo.orgoatext.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction. nih.govoatext.com
Necroptosis is a form of programmed necrosis that, unlike apoptosis, is independent of caspases and is often inflammatory. oatext.commdpi.com It can be initiated by factors such as tumor necrosis factor (TNF) and is characterized by the activation of specific proteins like RIP1 and RIP3. scielo.orgmdpi.com Oxidative stress is also a known inducer of necroptosis. mdpi.com
While the specific mechanisms of cell death induced by this compound are not detailed in the provided search results, the general mechanisms of how compounds induce cell death through oxidative stress are well-established. Metal-based complexes, for example, have been shown to induce apoptosis through the generation of reactive oxygen species. rsc.org The accumulation of ROS can lead to damage of cellular components, including DNA and mitochondria, ultimately leading to either apoptotic or necrotic cell death. nih.govfrontiersin.org The balance between cell survival and death pathways is critical, and various protein kinases and phosphatases modulate the cellular response to oxidative stress. nih.gov
Antiparasitic and Antiprotozoal Activities
This compound and extracts from Acanthospermum hispidum have demonstrated significant activity against a range of parasites and protozoa. researchgate.net
Antitrichomonal Activity (e.g., Trichomonas gallinae)
Trichomonas gallinae is a protozoan parasite that causes avian trichomoniasis, a disease affecting the upper digestive tract of birds. ajol.infocabidigitallibrary.organnals-parasitology.eu The search for new treatments is driven by the emergence of resistance to standard drugs like metronidazole. ajol.infofrontiersin.org
Studies have shown that extracts of Acanthospermum hispidum possess antitrichomonal activity. ajol.info Bioactivity-guided fractionation of an ethyl acetate extract identified a subfraction, C7, with the highest activity against T. gallinae, comparable to that of metronidazole. ajol.info The lethal concentration 50 (LC50) and LC90 values for this subfraction were 0.25-0.66 mg/ml and 0.25-0.54 mg/ml at 24 and 48 hours, respectively. ajol.info While this study did not specifically isolate this compound, it points to the presence of potent antitrichomonal compounds within the plant. researchgate.netajol.info The antimalarial and antibacterial activities of A. hispidum have been attributed to this compound and other sesquiterpene lactones, suggesting these compounds may also be responsible for the observed antitrichomonal effects. researchgate.net
Structure Activity Relationship Sar Studies of Acanthospermal B and Analogues
Identification of Pharmacophoric Elements
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. unina.itresearchgate.net For Acanthospermal B and related sesquiterpene lactones, several key pharmacophoric elements have been identified as crucial for their bioactivity.
The primary pharmacophoric element is the α-methylene-γ-lactone moiety. ajol.inforesearchgate.net This feature is a reactive center capable of undergoing Michael-type addition with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and enzymes. mdpi.com This covalent interaction is believed to be a major contributor to the biological effects of many sesquiterpene lactones. mdpi.comscielo.org.mx
Other important pharmacophoric elements that modulate the activity of sesquiterpene lactones include:
Carbonyl groups : The presence of additional α,β-unsaturated carbonyl groups can enhance biological activity. yachaytech.edu.ec
Hydroxyl groups : The position and stereochemistry of hydroxyl groups can significantly influence the potency and selectivity of the compound. For instance, a hydroxyl group near the lactone functionality has been shown to enhance the inhibition of certain enzymes. scielo.org.mx
A study by Gilligan et al. in 1992 proposed a pharmacophore model for sigma-1 receptor ligands, which included a basic nitrogen atom, two hydrophobic groups, and a hydrogen-bonding center. researchgate.net While not directly on this compound, this highlights the common approach of identifying key features for receptor binding. The concept of minimal pharmacophoric elements, which are the essential atomic features required for activity, is central to designing new inhibitors. nih.gov
Influence of Chemical Modifications on Biological Potency and Selectivity
Chemical modifications of this compound and other sesquiterpene lactones have provided valuable insights into their SAR, revealing how changes in the molecular structure affect their biological potency and selectivity.
The α-methylene-γ-lactone moiety is widely recognized as a critical determinant of the biological activity of many sesquiterpene lactones. ajol.inforesearchgate.net Its reactivity towards nucleophiles, such as the thiol groups in enzymes, is a key mechanism of action. ajol.info
Alkylation : The electrophilic nature of the α,β-unsaturated carbonyl system in the lactone ring allows for the alkylation of biological macromolecules through Michael addition, leading to irreversible inhibition of target enzymes. nih.gov
Cytotoxicity : The presence of the α-methylene-γ-lactone is considered essential for the cytotoxic activity of many sesquiterpene lactones. yachaytech.edu.ec The ability of this group to react with sulfhydryl groups on proteins can disrupt cellular processes and lead to cell death.
Antimicrobial Activity : The antimicrobial effects of some sesquiterpene lactones are also attributed to the α-lactone ring, which can alter the physical state of phospholipid bilayers in microbial membranes. researchgate.net
While the α-methylene-γ-lactone moiety is crucial, it is not always the sole determinant of activity. Other structural features can significantly modulate the biological effects. researchgate.net
The lipophilicity and the presence of carbonyl groups are significant factors influencing the biological activity of this compound and its analogues.
Lipophilicity : Increased lipophilicity can enhance the ability of a compound to cross biological membranes and reach its target site. yachaytech.edu.ec Studies on sesquiterpene lactones have shown that enhancing their lipophilic character can lead to increased biological activity. yachaytech.edu.ec Lipophilicity is a key physicochemical property that affects the transport and distribution of a drug in the body. mdpi.com
Carbonyl Groups : The presence of additional α,β-unsaturated carbonyl groups has been shown to enhance the biological activity of sesquiterpene lactones. yachaytech.edu.ec These groups can also act as Michael acceptors, increasing the potential for covalent interactions with biological targets. The carbonyl groups at specific positions, such as C-2, C-3, and C-8, have been identified as important hydrogen bond acceptors in some sesquiterpene lactones. yachaytech.edu.ec
The interplay between lipophilicity and the electronic effects of carbonyl groups is a key consideration in the design of new, more potent analogues.
Computational Approaches in SAR (e.g., QSAR, Molecular Modeling)
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, are powerful tools for elucidating the SAR of this compound and for designing new compounds with improved activity. dergipark.org.trcollaborativedrug.com
QSAR : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. yachaytech.edu.ec For sesquiterpene lactones, QSAR models can incorporate descriptors related to their electronic properties, steric features, and lipophilicity to predict their antibacterial or cytotoxic activity. yachaytech.edu.ecnih.gov
Molecular Modeling : Molecular modeling techniques, such as docking and molecular dynamics simulations, provide insights into how a ligand binds to its target receptor at the atomic level. nih.govuoa.gr These methods can be used to:
Identify the key amino acid residues in the binding site that interact with the ligand.
Predict the binding affinity of different analogues.
Explain the structural basis for the observed SAR.
For example, molecular docking studies could be used to model the interaction of this compound with a target enzyme, revealing the specific contacts made by the α-methylene-γ-lactone and other functional groups. This information is invaluable for designing modifications that could enhance binding and, consequently, biological activity.
Future Research Directions and Translational Perspectives
Unexplored Biological Activities and Therapeutic Potential
While initial research has focused on its antimicrobial and antiparasitic effects, the full spectrum of Acanthospermal B's bioactivity remains largely uncharted. japsonline.comjetir.org Future investigations should systematically explore its potential in other therapeutic areas, driven by the diverse pharmacological activities reported for sesquiterpene lactones and extracts of Acanthospermum hispidum. jetir.orgnih.gov
The plant from which this compound is derived, Acanthospermum hispidum, has been traditionally used for a variety of ailments, including viral infections. japsonline.comsilae.it This ethnobotanical history, coupled with the known antiviral properties of other sesquiterpene lactones, provides a strong rationale for evaluating this compound against a broad panel of viruses, particularly emerging and re-emerging pathogens. scribd.com Furthermore, its reported cytotoxicity against certain cancer cell lines warrants a more comprehensive investigation into its anticancer potential, exploring its efficacy against different tumor types and its potential for use in combination therapies. researchgate.net The synergistic effect of sesquiterpene lactones with existing antibiotics, such as the observed interaction between this compound and gentamicin (B1671437) against MRSA, presents another promising avenue for combating antimicrobial resistance. nih.gov
Table 1: Potential Unexplored Therapeutic Areas for this compound
| Therapeutic Area | Rationale / Supporting Evidence | Suggested Research Approach |
|---|---|---|
| Antiviral Therapy | Traditional use of A. hispidum for viral ailments; known antiviral activity of other sesquiterpene lactones. japsonline.comscribd.com | In vitro screening against a diverse panel of viruses (e.g., influenza, dengue, coronaviruses); investigation into the mechanism of viral inhibition. japsonline.com |
| Oncology | Cytotoxicity demonstrated against human breast cancer cells (MCF7); antitumor activity is a known property of many sesquiterpene lactones. jetir.orgresearchgate.net | Screening against a wider range of cancer cell lines; in vivo studies using animal models of cancer; exploring potential as an adjunct to chemotherapy. |
| Anti-inflammatory | Sesquiterpene lactones are known to possess anti-inflammatory properties. yachaytech.edu.ec | Evaluation in cellular and animal models of inflammation; investigation of effects on inflammatory pathways (e.g., NF-κB, cytokine production). |
| Expanded Antiparasitic | Known activity against Trypanosoma brucei and potential against Trichomonas. researchgate.netnih.gov | Screening against other protozoan parasites of medical importance (e.g., Plasmodium falciparum, Toxoplasma gondii). |
| Combination Therapy | Demonstrated synergistic activity with antibiotics like gentamicin. nih.gov | Systematic evaluation of synergistic effects with a broad range of conventional antibiotics against resistant bacterial strains. |
Advanced Synthetic Methodologies for Analog Development
The native potency of this compound may be accompanied by suboptimal pharmacological properties, such as limited solubility or potential cytotoxicity to healthy cells. yachaytech.edu.ec Therefore, the development of synthetic analogs is a critical step toward creating a viable drug candidate. Advanced synthetic methodologies can be employed to generate a library of derivatives with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
The total synthesis of this compound would provide ultimate flexibility for structural modification. Methodologies such as macrolactonization, ring-closing metathesis, and stereoselective synthesis would be central to this effort. mdpi.comadelaide.edu.au These approaches allow for the systematic alteration of key functional groups, such as the α-methylene-γ-lactone moiety, which is often crucial for biological activity but can also contribute to toxicity. yachaytech.edu.ec Furthermore, chemoenzymatic and biocatalytic approaches could offer more efficient and environmentally benign routes to complex intermediates or the final analogs. preprints.org These synthetic endeavors, guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the identification of new analogs with a superior therapeutic index. yachaytech.edu.ecmdpi.com
Table 2: Methodologies for this compound Analog Development
| Methodology | Description | Potential Advantages |
|---|---|---|
| Total Synthesis | Complete chemical synthesis of the molecule from simple, commercially available starting materials. | Allows for the creation of analogs with significant structural modifications not possible through semi-synthesis. mdpi.com |
| Semi-synthesis | Chemical modification of the natural product isolated from A. hispidum. | Fewer synthetic steps compared to total synthesis; leverages the readily available natural scaffold. |
| Combinatorial Biosynthesis | Genetic engineering of the biosynthetic pathway in a host organism to produce novel derivatives. | Potential for generating large libraries of analogs and discovering novel structures. preprints.org |
| Chemoenzymatic Synthesis | A hybrid approach using both chemical reactions and biological catalysts (enzymes) to build the molecule. | Offers high selectivity and milder reaction conditions for specific transformations. preprints.org |
| Structure-Activity Relationship (SAR) Studies | Synthesizing and testing a series of related compounds to determine which chemical groups are important for activity and which for toxicity. yachaytech.edu.ec | Provides rational design principles for developing analogs with improved properties. |
Mechanistic Elucidation at the Molecular Level
A fundamental understanding of how this compound exerts its biological effects at the molecular level is crucial for its translation into a therapeutic agent. While its activity against pathogens like Trypanosoma brucei has been linked to the induction of oxidative stress, the precise molecular targets remain to be identified. nih.gov
Future research must focus on pinpointing the specific cellular components with which this compound interacts. Techniques such as affinity chromatography using the molecule as bait, followed by proteomic analysis, can identify binding proteins. Computational docking studies can further predict and model these interactions, providing insights into the binding mode. yachaytech.edu.ec Once targets are identified, downstream signaling pathways affected by the compound need to be investigated. For instance, studies on similar sesquiterpene lactones have revealed mechanisms involving the modulation of key cellular processes like apoptosis and necroptosis through reactive oxygen species (ROS) formation. conicet.gov.ar Transcriptomic and metabolomic analyses of cells treated with this compound would provide a global view of the changes in gene expression and metabolic profiles, helping to construct a comprehensive picture of its mechanism of action.
Table 3: Techniques for Molecular Mechanism Elucidation
| Technique | Purpose | Expected Outcome |
|---|---|---|
| Affinity Chromatography & Proteomics | To identify the direct protein binding partners of this compound. | A list of potential molecular targets for validation. |
| Computational Docking | To model the interaction between this compound and its potential protein targets in silico. yachaytech.edu.ec | Prediction of binding sites and affinity, guiding SAR studies. |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in a cellular context. | Validation of direct binding between this compound and a target protein within intact cells. |
| Transcriptomics (e.g., RNA-Seq) | To analyze global changes in gene expression following treatment with the compound. | Identification of modulated signaling pathways (e.g., apoptosis, inflammation, cell cycle). conicet.gov.ar |
| Mitochondrial Function Assays | To investigate effects on mitochondrial membrane potential and oxidative stress. nih.gov | Confirmation of the role of mitochondria and ROS in the compound's mode of action. |
Collaborative Research Initiatives
The successful development of this compound from a natural product to a marketable drug is beyond the scope of any single research group or institution. It necessitates the formation of robust, interdisciplinary, and cross-sectoral collaborative initiatives. uq.edu.auscimabio-interface.fr
A transdisciplinary "One Health" approach, for example, could be highly effective in developing its antimicrobial potential, bringing together experts in human medicine, veterinary medicine, and environmental science to address antimicrobial resistance holistically. uq.edu.au Partnerships should be forged between academic institutions, which can spearhead fundamental research on bioactivity and mechanism of action, and pharmaceutical industry partners, who possess the expertise in drug development, formulation, and navigating the complex regulatory pathways to clinical trials. mdpi.com Government funding agencies and private foundations play a critical role in providing the financial resources to fuel these long-term, high-risk research endeavors. apa.org International collaborations, particularly with research centers in regions where Acanthospermum hispidum is endemic, would be invaluable, potentially integrating traditional knowledge with modern scientific investigation. idrc-crdi.ca Such multifaceted collaborations are essential to bridge the gap between laboratory discovery and clinical application, ensuring that the therapeutic promise of this compound can be fully realized.
Table 4: Key Stakeholders for Collaborative Research on this compound
| Stakeholder Group | Role / Contribution | Examples of Institutions |
|---|---|---|
| Academic & Research Institutions | Basic research, bioactivity screening, mechanism of action studies, synthetic chemistry, training future scientists. qb3.org | Universities with strong natural products, chemistry, and pharmacology departments. |
| Pharmaceutical & Biotech Industry | Drug development, lead optimization, formulation, preclinical and clinical trials, manufacturing, marketing. mdpi.com | Companies specializing in anti-infective or oncology drug development. |
| Government Funding Agencies | Financial support for basic and translational research through grants and specialized programs. apa.org | National Institutes of Health (NIH), National Science Foundation (NSF). |
| Non-Profit & Philanthropic Organizations | Funding for research in neglected diseases or specific therapeutic areas; advocacy. | Global health foundations, disease-specific research foundations. |
| International Partners | Access to biological resources, sharing of traditional knowledge, diverse scientific expertise, and patient populations for clinical trials. idrc-crdi.ca | Research institutes in South America and Africa where A. hispidum is prevalent. japsonline.comsilae.it |
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and characterizing Acanthospermal B from natural sources?
- Methodological Answer : this compound, a sesquiterpene lactone, is typically isolated from Acanthospermum hispidum using solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques like column chromatography or HPLC. Structural characterization employs spectroscopic methods:
- ¹³C NMR and mass spectrometry to confirm molecular formula (e.g., C₂₁H₂₆O₇) and functional groups .
- High-resolution mass spectrometry (HRMS) for precise molecular weight determination .
- Critical Note : Ensure purity via TLC or HPLC-UV, with identity confirmed against published spectral data .
Q. How can researchers design experiments to evaluate this compound’s antibacterial activity in vitro?
- Methodological Answer : Use standardized protocols for antimicrobial susceptibility testing:
- Broth microdilution to determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Include positive controls (e.g., ampicillin) and negative controls (solvent-only) to validate results .
- Replicate experiments ≥3 times to assess statistical significance .
Q. What in vivo models are appropriate for studying this compound’s efficacy against bacterial infections?
- Methodological Answer :
- Murine models : Intraperitoneal injection of pathogens (e.g., Salmonella typhimurium) followed by oral/intravenous administration of this compound. Monitor survival rates and bacterial load in organs (e.g., spleen, liver) .
- Ethical considerations : Adhere to institutional animal care guidelines, including sample size justification and humane endpoints .
Advanced Research Questions
Q. How can contradictory findings in this compound’s bioactivity across studies be systematically resolved?
- Methodological Answer :
- Conduct a systematic review using PRISMA guidelines to collate and analyze existing data on its antibacterial, antifungal, or antitumor properties .
- Perform meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., extraction solvents, bacterial strains) .
- Validate inconsistencies via reproducibility studies under standardized conditions .
Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Semi-synthesis : Modify the sesquiterpene core (e.g., esterification of α-hydroxy groups) to enhance bioactivity .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with bacterial targets (e.g., DNA gyrase) .
- High-throughput screening : Test derivatives against diverse microbial panels to identify lead compounds .
Q. How should researchers design dose-response studies to assess this compound’s cytotoxicity in mammalian cells?
- Methodological Answer :
- Use MTT assay or Alamar Blue to measure cell viability in human cell lines (e.g., HEK-293) across a concentration gradient (e.g., 1–100 µM) .
- Calculate IC₅₀ values and compare with therapeutic indices (e.g., selectivity ratio: IC₅₀/MIC) .
- Include apoptosis/necrosis markers (e.g., Annexin V/PI staining) to elucidate mechanisms .
Q. What molecular techniques are critical for elucidating this compound’s mechanism of action against bacterial biofilms?
- Methodological Answer :
- Confocal microscopy with LIVE/DEAD staining to visualize biofilm disruption .
- qRT-PCR to assess downregulation of biofilm-associated genes (e.g., icaADBC in S. aureus) .
- Proteomic profiling to identify protein targets (e.g., via LC-MS/MS) .
Data Reporting and Validation
Q. How should researchers document experimental protocols for reproducibility?
- Methodological Answer :
- Follow Beilstein Journal of Organic Chemistry guidelines : Provide detailed synthesis steps, spectral data (e.g., NMR peaks), and purity metrics in supplementary materials .
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. What statistical approaches are essential for analyzing this compound’s dose-dependent effects?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
